(4-Fluoro-3-(furan-3-yl)phenyl)methanamine
Overview
Description
(4-Fluoro-3-(furan-3-yl)phenyl)methanamine is an organic compound that features a fluorine atom, a furan ring, and a phenyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(furan-3-yl)phenyl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, where 3-fluoro-4-iodofuran is reacted with a suitable boronic acid derivative under palladium-catalyzed conditions . This reaction typically requires mild conditions and is tolerant of various functional groups.
Another approach involves the Sonogashira coupling reaction, where 3-fluoro-4-iodofuran is coupled with an alkyne derivative to form the desired product . This method also employs palladium catalysis and is known for its efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly favored due to its scalability and the availability of reagents. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing yield and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(furan-3-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into amines or alcohols, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom and furan ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-(furan-3-yl)phenyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(furan-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and furan ring contribute to its binding affinity and selectivity for certain enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-Trifluoromethylphenyl)methanamine: This compound features a trifluoromethyl group instead of a fluorine atom and has similar applications in medicinal chemistry.
2-Fluoro-3-pyridinemethanamine: This compound contains a pyridine ring instead of a furan ring and is used in similar research applications.
3-(4-Fluoro-phenyl)-3-furan-2-yl-propionic acid: This compound has a propionic acid moiety and is used in the synthesis of bioactive molecules.
Uniqueness
(4-Fluoro-3-(furan-3-yl)phenyl)methanamine is unique due to its specific combination of a fluorine atom, furan ring, and phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-fluoro-3-(furan-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWBHVIVGROHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C2=COC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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